Product packaging for beta-Alanyl-CoA(Cat. No.:)

beta-Alanyl-CoA

Cat. No.: B1249604
M. Wt: 838.6 g/mol
InChI Key: RUWSXZUPLIXLGD-IEXPHMLFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Beta-Alanyl-CoA in Central Metabolism

The primary significance of this compound lies in its role as an intermediate in the catabolism of beta-alanine (B559535). ontosight.ainih.gov In certain metabolic pathways, beta-alanine is first activated to its CoA thioester, this compound, before undergoing further transformation. nih.govresearchgate.net This activation is a common strategy in metabolism to prepare less reactive molecules for subsequent enzymatic reactions.

This compound is a participant in both beta-alanine and propanoate metabolism. wikipedia.orgebi.ac.uk In some microorganisms, such as Clostridium propionicum, the fermentation of beta-alanine proceeds through the formation of this compound. ebi.ac.uknih.gov In this pathway, this compound is subsequently deaminated to form acryloyl-CoA. researchgate.netnih.gov This conversion is a critical step that allows the carbon skeleton of beta-alanine to be channeled into central energy-producing pathways. ontosight.ai

Interconnections within Coenzyme A Biosynthesis and Metabolism

This compound is intrinsically linked to the biosynthesis of Coenzyme A, a vital cofactor involved in fatty acid metabolism, the Krebs cycle, and the metabolism of amino acids. frontiersin.orgrug.nl The connection is established through its precursor, beta-alanine.

Beta-alanine is an indispensable component for the synthesis of pantothenate (vitamin B5) in bacteria, yeast, and plants. frontiersin.orgwikipedia.orgrug.nlnih.govresearchgate.net Pantothenate, in turn, is the direct precursor for the biosynthesis of Coenzyme A. oup.comnih.gov The synthesis of pantothenate involves the condensation of pantoate and beta-alanine. wikipedia.orgoup.com

While prototrophic bacteria can synthesize their own coenzymes, they can also incorporate precursors from the environment. nih.gov Interestingly, studies on Escherichia coli have shown that when pantothenate is supplied externally, it is not incorporated into CoA directly. Instead, it is first broken down into its constituent parts, pantoate and β-alanine, which are then used to rebuild the coenzyme. nih.gov The activation of beta-alanine to this compound is a step in its metabolic degradation pathway, linking the free amino acid to the broader network of CoA-dependent reactions. nih.gov

Role as a Key Metabolic Intermediate

The function of this compound as a key metabolic intermediate is most clearly defined by the enzymatic reactions it undergoes. It serves as a specific substrate for the enzyme this compound ammonia-lyase (EC 4.3.1.6). ontosight.aiwikipedia.org This enzyme catalyzes the reversible elimination of ammonia (B1221849) from this compound to produce acryloyl-CoA. wikipedia.orgebi.ac.uk

Reaction: β-alanyl-CoA ⇌ acryloyl-CoA + NH₃ wikipedia.org

This reaction is a crucial juncture in the metabolic fate of beta-alanine in certain organisms. For example, in Clostridium propionicum, the enzyme this compound:ammonia lyase is massively induced when the organism is grown on beta-alanine as a carbon source, indicating the pathway's importance. ebi.ac.uknih.gov The resulting acryloyl-CoA is an intermediate that can be further metabolized. nih.gov Research in Clostridium propionicum has identified two distinct this compound:ammonia lyases, encoded by the acl1 and acl2 genes, which are responsible for basal and induced activity, respectively. nih.gov

The enzyme is highly specific for its substrates. While it acts on this compound, it shows significantly less activity with related compounds like D-3-aminobutyryl-CoA and does not act on others, underscoring its specialized role. ebi.ac.uk

Research Findings on Enzymes Acting on this compound

EnzymeEC NumberOrganism (Example)Reaction CatalyzedMetabolic PathwayKinetic Parameters (K_m)
This compound ammonia-lyase 4.3.1.6Clostridium propionicumβ-alanyl-CoA ⇌ acryloyl-CoA + NH₃Beta-Alanine Metabolism, Propanoate MetabolismFor β-alanyl-CoA: 210 ± 30 µM nih.gov
For acryloyl-CoA: 23 ± 4 µM nih.gov
For Ammonia: 70 ± 5 mM nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H41N8O17P3S B1249604 beta-Alanyl-CoA

Properties

Molecular Formula

C24H41N8O17P3S

Molecular Weight

838.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-aminopropanethioate

InChI

InChI=1S/C24H41N8O17P3S/c1-24(2,19(36)22(37)28-6-4-14(33)27-7-8-53-15(34)3-5-25)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)32-12-31-16-20(26)29-11-30-21(16)32/h11-13,17-19,23,35-36H,3-10,25H2,1-2H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1

InChI Key

RUWSXZUPLIXLGD-IEXPHMLFSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCN)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCN)O

Origin of Product

United States

Biosynthesis Pathways of Beta Alanyl Coa Precursors: the Formation of Beta Alanine

L-Aspartate Decarboxylation Pathway to Beta-Alanine (B559535)

The direct decarboxylation of L-aspartate represents a primary route for beta-alanine synthesis, particularly in prokaryotic organisms. ebi.ac.uk This single-step conversion is catalyzed by the enzyme L-aspartate-α-decarboxylase. nih.gov

L-aspartate-α-decarboxylase (ADC), encoded by the panD gene, is a pyruvoyl-dependent enzyme that catalyzes the α-decarboxylation of L-aspartate to form beta-alanine and carbon dioxide. uniprot.orgnih.gov This enzyme is initially synthesized as an inactive proenzyme. researchgate.net It undergoes an autocatalytic, post-translational modification where a conserved internal serine residue is cleaved, resulting in the formation of a pyruvoyl group at the N-terminus of the larger subunit. ebi.ac.ukebi.ac.uk This pyruvoyl moiety is essential for the enzyme's catalytic activity. nih.gov

The active enzyme is typically a tetramer, with the active sites located at the interface between subunits. ebi.ac.ukebi.ac.uk The reaction mechanism involves the formation of a Schiff base between the amino group of the L-aspartate substrate and the pyruvoyl group of the enzyme, followed by decarboxylation. ebi.ac.uk

The optimal conditions for ADC activity can vary depending on the source organism. For instance, the ADC from Corynebacterium glutamicum (ADC Cg) displays optimal activity at a temperature of 55 °C and a pH of 6.0. nih.gov In contrast, the enzyme from Escherichia coli has an optimal pH of about 7.5 and an optimal temperature of 55 °C. uniprot.org ADC activity can be inhibited by various compounds, including hydroxylamine (B1172632), phenylhydrazine, and several amino acid analogs which act as competitive inhibitors. uniprot.org

Characteristics of Aspartate Decarboxylase (ADC) from Different Organisms
OrganismOptimal pHOptimal Temperature (°C)Key Characteristics
Corynebacterium glutamicum6.055Shows excellent stability at 16-37 °C and pH 4-7. nih.gov
Escherichia coli~7.555Inhibited by compounds like hydroxylamine and D-cycloserine. uniprot.org
Bacillus subtilisData not specifiedData not specifiedThe panD gene from this organism is commonly used in engineered bacteria for beta-alanine production. frontiersin.org
Tribolium castaneumData not specifiedData not specifiedIts ADC has been identified as having high activity. researchgate.net A mutant version has been engineered to improve enzymatic activity and stability. mdpi.com

The gene encoding aspartate decarboxylase is known as panD. This gene is found in a wide range of bacteria. researchgate.net Phylogenetic analyses of PanD homologues show that these enzymes fall into distinct evolutionary lineages. For example, the PanD from Corynebacterium glutamicum is in a different evolutionary lineage than that of Bacillus subtilis, although both belong to the class of pyruvoyl-dependent enzymes and share conserved motifs essential for cleavage and catalysis. nih.gov

Aspartate decarboxylases belong to a larger group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent decarboxylases (Group II), which also includes glutamate (B1630785) decarboxylases and histidine decarboxylases. pnas.org This suggests a deep evolutionary divergence in substrate selectivity among these enzymes. pnas.org Despite high sequence identity in some cases between aspartate and glutamate decarboxylases, the substrate specificity is typically very high due to differences in their active site residues. nih.gov In some bacteria, the efficiency of the autocatalytic cleavage of the PanD proenzyme is enhanced by another protein encoded by a gene now known as panZ. researchgate.net

While the L-aspartate decarboxylation pathway is a major route for beta-alanine production in many bacteria, its presence and efficiency can vary. ebi.ac.uk In Escherichia coli, the panD gene is essential for the synthesis of beta-alanine, which is a required precursor for pantothenate (Vitamin B5). nih.gov Similarly, Corynebacterium glutamicum and Bacillus subtilis are common sources of the panD gene for heterologous expression in other microorganisms to produce beta-alanine. frontiersin.org

However, this pathway is not universal. For instance, while the pathway has been well-characterized in prokaryotes, the existence of a functional aspartate decarboxylase in plants has been postulated but not conclusively confirmed through experimental evidence. Some organisms, like Rhizobium etli, lack the panD gene and instead synthesize beta-alanine through the degradation of uracil (B121893). nih.govresearchgate.net In the bacterium Acinetobacter baylyi, an alternative pathway involving promiscuous enzymes can produce beta-alanine even in the absence of a functional panD gene. nih.gov

Polyamine Degradation Pathways to Beta-Alanine

An alternative route for beta-alanine biosynthesis involves the catabolism of polyamines, such as spermidine (B129725) and spermine (B22157). This pathway has been identified in various organisms, including plants and microorganisms. oup.com

The degradation of spermidine and spermine to beta-alanine proceeds through a series of intermediate compounds. The initial step involves the cleavage of these polyamines to yield 1,3-diaminopropane (B46017) (DAP). nih.gov In plants, spermidine is cleaved into 1,3-diaminopropane and 4-aminobutyraldehyde. nih.gov Similarly, spermine degradation produces 1,3-diaminopropane and 4-aminobutyraldehyde. nih.gov

The common intermediate, 1,3-diaminopropane, is then converted to 3-aminopropionaldehyde (also known as 3-aminopropanal (B1211446) or 3AP). nih.govnih.gov This aldehyde is the direct precursor that is subsequently oxidized to form beta-alanine. nih.govnih.gov

Several enzymes are involved in the conversion of polyamines to beta-alanine. The specific enzymes can vary between organisms.

In plants, the catabolism is initiated by:

Spermidine dehydrogenase (EC 1.5.99.6), which cleaves spermidine. nih.gov

Polyamine oxidase (PAO) (EC 1.5.3.14), which facilitates the degradation of spermine. nih.gov

The resulting 1,3-diaminopropane is then acted upon by:

Diamine oxidase (EC 1.4.3.22), which deaminates 1,3-diaminopropane to form 3-aminopropionaldehyde. nih.gov

Finally, the oxidation of 3-aminopropionaldehyde to beta-alanine is catalyzed by:

Aldehyde dehydrogenase (ALDH) (EC 1.2.1.3), an NAD(P)-dependent enzyme. nih.govnih.gov

In yeast, a similar pathway exists where the polyamine oxidase FMS1 converts spermine to 3-aminopropanal and spermidine, and aldehyde dehydrogenases ALD2 and ALD3 then oxidize 3-aminopropanal to beta-alanine. nih.gov In microorganisms, the C3 moiety of spermidine is generally broken down via beta-alanine, though the specific enzymes and regulation are not as well understood as other metabolic pathways. oup.comnih.gov

Enzymes in Polyamine-Derived Beta-Alanine Synthesis
EnzymeEC NumberReaction CatalyzedOrganism Group
Spermidine dehydrogenase1.5.99.6Spermidine → 1,3-Diaminopropane + 4-AminobutyraldehydePlants nih.gov
Polyamine oxidase (PAO)1.5.3.14Spermine → 1,3-Diaminopropane + 4-AminobutyraldehydePlants nih.gov
Diamine oxidase1.4.3.221,3-Diaminopropane → 3-AminopropionaldehydePlants nih.gov
Aldehyde dehydrogenase (ALDH)1.2.1.33-Aminopropionaldehyde → Beta-AlaninePlants, Yeast nih.govnih.gov
Polyamine oxidase (FMS1)Not specifiedSpermine → 3-Aminopropanal + SpermidineYeast nih.gov

Propionate (B1217596) Metabolism Route to Beta-Alanine

The catabolism of propionate serves as a significant pathway for the biosynthesis of beta-alanine in various organisms, including plants and bacteria. nih.gov This metabolic route connects the degradation of branched-chain amino acids, such as isoleucine and valine, to the formation of this crucial non-proteinogenic amino acid. nih.govresearchgate.net

Propionyl-CoA Pathway Intermediates and Enzymes

The conversion of propionate to beta-alanine involves a series of enzymatic reactions that transform the three-carbon carboxylic acid into an amino acid. The pathway is initiated by the activation of propionate to its coenzyme A (CoA) thioester, propionyl-CoA. nih.gov

The key steps and enzymes involved are as follows:

Activation of Propionate: Propionate is first activated by Propionate CoA ligase [EC 6.2.1.17], a reaction that consumes ATP to form propionyl-CoA. nih.gov

Oxidation to Acrylyl-CoA: Propionyl-CoA is then oxidized by the FAD-dependent enzyme medium chain acyl-CoA dehydrogenase [EC 1.3.8.7], yielding acrylyl-CoA. nih.gov

Hydration Step: 3-hydroxypropionyl-CoA dehydratase [EC 4.2.1.116] catalyzes the hydration of acrylyl-CoA to produce 3-hydroxypropionyl-CoA. nih.gov

Hydrolysis of CoA Ester: The CoA group is removed from 3-hydroxypropionyl-CoA by 3-hydroxypropionyl-CoA hydrolase [EC 3.1.2.4], resulting in the formation of 3-hydroxypropionate (B73278). nih.gov

Final Oxidation: 3-hydroxypropionate dehydrogenase [EC 1.1.1.59] oxidizes 3-hydroxypropionate to malonate semialdehyde, the direct keto-acid precursor to beta-alanine in this pathway. nih.gov

EnzymeEC NumberReaction
Propionate CoA ligase6.2.1.17Propionate + ATP + CoA → Propionyl-CoA + AMP + PPi
Medium chain acyl-CoA dehydrogenase1.3.8.7Propionyl-CoA + FAD → Acrylyl-CoA + FADH₂
3-hydroxypropionyl-CoA dehydratase4.2.1.116Acrylyl-CoA + H₂O → 3-hydroxypropionyl-CoA
3-hydroxypropionyl-CoA hydrolase3.1.2.43-hydroxypropionyl-CoA + H₂O → 3-hydroxypropionate + CoA
3-hydroxypropionate dehydrogenase1.1.1.593-hydroxypropionate + NAD⁺ → Malonate semialdehyde + NADH + H⁺

Role of Beta-Alanine Aminotransferase in Propionate Metabolism

The final and critical step in this biosynthetic route is the conversion of malonate semialdehyde to beta-alanine. This reaction is a transamination catalyzed by a beta-alanine aminotransferase . nih.govillinois.edu For instance, β-alanine-pyruvate transaminase [EC 2.6.1.18] utilizes L-alanine as the amino group donor, producing pyruvate (B1213749) as a co-product. nih.gov This step directly links the metabolism of L-alanine with the synthesis of beta-alanine. nih.gov In Bacillus megaterium, a β-alanine–pyruvate aminotransferase (PydD2) has been identified that, along with a malonic semialdehyde dehydrogenase (MSDH), connects the reductive pyrimidine (B1678525) catabolism pathway to central carbon metabolism by converting β-alanine into acetyl-CoA. illinois.edu

Uracil Degradation Pathways to Beta-Alanine

The catabolism of the pyrimidine base uracil is a widespread and fundamental pathway for producing beta-alanine. nih.gov This reductive pathway consists of a three-step enzymatic cascade that breaks down the uracil ring to yield beta-alanine, ammonia (B1221849), and carbon dioxide. researchgate.netnvkc.nl

Dihydropyrimidinase and Beta-Alanine Synthase (AmaB) Contributions

The degradation of uracil to beta-alanine proceeds through the following enzymatic reactions:

Reduction of Uracil: The pathway is initiated by the NADPH-dependent enzyme dihydrouracil (B119008) dehydrogenase (also known as dihydropyrimidine (B8664642) dehydrogenase or DPD) [EC 1.3.1.2], which reduces uracil to 5,6-dihydrouracil. nih.govresearchgate.netnvkc.nl This is often the rate-limiting step in pyrimidine catabolism. researchgate.netnvkc.nl

Ring Hydrolysis: The cyclic amide bond in dihydrouracil is hydrolyzed by dihydropyrimidinase (DHP) [EC 3.5.2.2], opening the ring structure to form N-carbamoyl-β-alanine (also called 3-ureidopropionate). nih.govresearchgate.netnvkc.nl

Final Hydrolysis to Beta-Alanine: The final step is catalyzed by β-ureidopropionase [EC 3.5.1.6], which is also known as beta-alanine synthase (AmaB) . nih.govbiorxiv.org This enzyme hydrolyzes N-carbamoyl-β-alanine to release beta-alanine, ammonia, and carbon dioxide. nih.govresearchgate.netnvkc.nl

EnzymeEC NumberSubstrateProduct
Dihydrouracil dehydrogenase (DPD)1.3.1.2Uracil5,6-Dihydrouracil
Dihydropyrimidinase (DHP)3.5.2.25,6-DihydrouracilN-carbamoyl-β-alanine
β-ureidopropionase / Beta-alanine synthase (AmaB)3.5.1.6N-carbamoyl-β-alanineBeta-alanine + CO₂ + NH₃

Diversity of Uracil-Derived Beta-Alanine Synthesis Across Domains of Life

While the synthesis of beta-alanine from L-aspartate via L-aspartate-α-decarboxylase (PanD) is common in many bacteria like E. coli, the uracil degradation pathway represents a significant alternative across different domains of life. biorxiv.orgnih.gov

Bacteria: Many bacteria, particularly within the α-proteobacteria group such as Rhizobium etli, lack the conventional PanD enzyme and instead rely exclusively on beta-alanine synthase (AmaB) from the uracil degradation pathway for de novo beta-alanine synthesis. biorxiv.orgnih.gov In these organisms, a mutant in the amaB gene results in beta-alanine auxotrophy. biorxiv.org The uracil fermenting bacterium Clostridium uracilicum also utilizes this pathway to break down uracil into beta-alanine. biorxiv.org

Yeast: In yeast, such as Saccharomyces kluyveri, the degradation of uracil to beta-alanine has been characterized, although the initial reductive step differs from that found in mammals and bacteria. nih.govdtu.dk

Plants: Plants are known to synthesize beta-alanine from uracil, in addition to pathways involving propionate and polyamines. nih.govnih.gov

Humans: In humans, this reductive pathway is the primary route for uracil and thymine (B56734) catabolism, leading to the formation of beta-alanine and β-aminoisobutyric acid, respectively. nvkc.nlyoutube.com

Alternative and Promiscuous Enzyme Pathways for Beta-Alanine Synthesis

Beyond the well-established routes from propionate and uracil, organisms can exhibit remarkable metabolic flexibility, employing alternative or promiscuous enzyme activities to synthesize beta-alanine. These pathways often serve to rescue metabolic deficiencies, such as the absence of the canonical L-aspartate decarboxylase (PanD) enzyme. nih.govnih.gov

A notable example of such a pathway was discovered in the bacterium Acinetobacter baylyi ADP1. nih.gov While this organism has a panD gene, a knockout mutant (ΔpanD) was surprisingly able to grow efficiently without beta-alanine supplementation. nih.govnih.gov This indicated the presence of an alternative biosynthetic route. Metabolomic analysis revealed that this novel pathway utilizes intermediates from polyamine metabolism. nih.gov

The key steps in this promiscuous pathway are:

The pathway begins with the conversion of L-aspartate semialdehyde to L-2,4-diaminobutyrate (DAB), catalyzed by 2,4-diaminobutyrate aminotransferase (Dat) . nih.gov

L-2,4-diaminobutyrate decarboxylase (Ddc) then acts on DAB to produce 1,3-diaminopropane (DAP). nih.gov

DAP is subsequently converted to 3-aminopropanal. nih.gov

Finally, various aldehyde dehydrogenases (ALDs) promiscuously oxidize 3-aminopropanal to beta-alanine. nih.gov

This pathway demonstrates that enzymes with primary roles in other metabolic processes can be repurposed to fulfill essential functions, highlighting the adaptability of bacterial metabolic networks. nih.govnih.gov The genes for this salvage pathway are conserved across many prokaryotic phyla, suggesting it is a widespread, albeit previously undescribed, route for beta-alanine synthesis. nih.gov Another instance of enzyme promiscuity involves an aminotransferase that can convert malonate semialdehyde to beta-alanine, complementing an E. coli panD mutant. nih.gov

Identification and Characterization of Unconventional Enzyme Activities

Recent research has shed light on enzymes that, while not primarily designated for beta-alanine synthesis, exhibit promiscuous activities capable of contributing to its production. This is particularly evident in studies of bacterial metabolic pathways.

In the bacterium Acinetobacter baylyi ADP1, a novel pathway for β-alanine synthesis has been identified that relies on the promiscuous activities of several enzymes. nih.govnih.gov While L-aspartate decarboxylase (PanD) is the canonical enzyme for β-alanine synthesis, a ΔpanD mutant of A. baylyi ADP1 was found to grow as efficiently as the wild-type strain, indicating the presence of an alternative biosynthetic route. nih.govnih.gov Metabolomic analyses identified 1,3-diaminopropane and 3-aminopropanal as key intermediates in this new pathway. nih.govnih.gov

Further investigation led to the identification of 2,4-diaminobutyrate aminotransferase (Dat) and 2,4-diaminobutyrate decarboxylase (Ddc) as candidate enzymes involved in this alternative route. nih.govnih.gov These enzymes, typically involved in other metabolic processes, demonstrate the principle of enzyme promiscuity, where an enzyme can catalyze a reaction other than its primary one.

Another example of unconventional enzyme activity is seen with Lysine (B10760008) 2,3-aminomutase (LAM). This enzyme, a member of the radical SAM superfamily, is primarily known for catalyzing the interconversion of L-lysine and L-β-lysine. nih.gov However, studies have shown that LAM can also react with L-alanine, albeit at a much lower rate than with L-lysine. nih.gov The presence of primary amines like ethylamine (B1201723) can significantly accelerate this reaction, suggesting a mechanism where these smaller molecules simulate the natural substrate, L-lysine, at the active site. nih.gov This highlights the potential for certain enzymes to be repurposed or to function in alternative pathways under specific cellular conditions.

The following table summarizes the key enzymes with unconventional activities contributing to the biosynthesis of beta-alanine precursors:

Enzyme NameAbbreviationTypical SubstrateUnconventional Substrate/Reaction Leading to Beta-Alanine PrecursorOrganism
2,4-diaminobutyrate aminotransferaseDatL-2,4-diaminobutyrateInvolved in the pathway converting precursors to 1,3-diaminopropaneAcinetobacter baylyi ADP1
2,4-diaminobutyrate decarboxylaseDdcL-2,4-diaminobutyrateInvolved in the pathway converting precursors to 1,3-diaminopropaneAcinetobacter baylyi ADP1
Lysine 2,3-aminomutaseLAML-lysineReacts with L-alanine to produce β-alanineVarious bacteria

Novel Metabolic Routes in Specific Bacterial Strains

Building on the discovery of promiscuous enzyme activities, entire novel metabolic routes for the synthesis of beta-alanine have been elucidated in specific bacterial strains. These pathways often emerge as alternative solutions when the primary synthesis route is absent or non-functional.

In Acinetobacter baylyi ADP1, the novel pathway for β-alanine synthesis from L-aspartate involves a series of enzymatic steps that bypass the conventional PanD-catalyzed reaction. nih.gov The proposed route begins with L-aspartate and proceeds through the intermediates L-2,4-diaminobutyrate, 1,3-diaminopropane, and 3-aminopropanal, ultimately yielding β-alanine. nih.gov This pathway is not unique to A. baylyi ADP1, as the presence of conserved genes in numerous other prokaryotic genomes suggests its widespread existence. nih.gov

The degradation of polyamines, such as putrescine and spermidine, also represents a potential source for beta-alanine synthesis in various microorganisms. nih.gov The catabolism of the C3 moiety of spermidine, for instance, is known to proceed via beta-alanine, although the specific enzymes and intermediates in many organisms are still under investigation. nih.gov In Escherichia coli, two main pathways for putrescine degradation have been described, both of which converge on the production of 4-aminobutyrate (GABA). nih.gov While not directly producing beta-alanine, these pathways illustrate the metabolic potential for amino acid conversion from polyamine precursors.

Furthermore, research into methanogenic archaea has identified the synthesis of β-amino acids, such as Nε-acetyl-β-lysine and β-glutamate, which serve as osmolytes in high-salinity environments. acs.orgacs.orgnih.gov The biosynthesis of Nε-acetyl-β-lysine from L-lysine involves the enzyme lysine 2,3-aminomutase (KAM). acs.org While this pathway produces a derivative of beta-lysine (B1680149) rather than beta-alanine, it exemplifies the diverse and unconventional routes microorganisms have evolved to synthesize β-amino acids.

The table below outlines the key features of these novel metabolic routes:

Metabolic RouteStarting PrecursorKey IntermediatesKey EnzymesBacterial Strain/Group
Alternative pathway in A. baylyiL-aspartateL-2,4-diaminobutyrate, 1,3-diaminopropane, 3-aminopropanalL-aspartate kinase, L-aspartate semialdehyde dehydrogenase, Dat, DdcAcinetobacter baylyi ADP1
Polyamine degradationSpermidineNot fully elucidatedOxidases, aminotransferasesVarious microorganisms
β-amino acid synthesis in archaeaL-lysineL-β-lysineLysine 2,3-aminomutase (KAM)Methanogenic archaea

Beta Alanyl Coa Formation and Activation

Enzymatic Ligation of Beta-Alanine (B559535) to Coenzyme A

The enzymatic ligation of beta-alanine to Coenzyme A is catalyzed by a specific CoA-transferase. This process ensures that beta-alanine is in a high-energy state, ready for the subsequent deamination step in its catabolic pathway. researchgate.netnih.gov

The primary enzyme responsible for this activation in organisms like A. propionicum is Beta-Alanine CoA-transferase, encoded by the act gene. researchgate.netuniprot.org This enzyme belongs to the family III of CoA-transferases. uniprot.orgasm.org While the precise catalytic mechanism of Act has not been detailed in dedicated studies, it is understood to function via a transferase reaction, utilizing an acyl-CoA donor like propionyl-CoA or acetyl-CoA. researchgate.net

By analogy with other well-characterized family III CoA-transferases from clostridial species, such as propionate (B1217596) CoA-transferase (Pct), the mechanism likely proceeds through a ping-pong kinetic model. This proposed mechanism involves two main steps:

The enzyme first binds to the CoA donor (e.g., propionyl-CoA).

A covalent enzyme-CoA thioester intermediate is formed at a catalytic glutamate (B1630785) residue in the active site, releasing the de-acylated donor (propionate).

Beta-alanine then enters the active site and attacks the thioester bond, resulting in the transfer of Coenzyme A and the formation of beta-alanyl-CoA.

Research has demonstrated that Beta-Alanine CoA Transferase (Act) possesses a notable degree of substrate promiscuity. nih.gov While its primary substrate is beta-alanine, it also shows activity towards other amino acids. nih.gov This broad substrate range has been harnessed in metabolic engineering to create novel pathways for producing valuable chemicals. researchgate.net

Table 1: Substrate Specificity of Beta-Alanine CoA Transferase (Act)
SubstrateActivity NotesSource
Beta-alanine (β-alanine)Primary substrate for the formation of this compound. researchgate.net
L-alanineDemonstrates promiscuous activity with L-alanine. nih.gov
ω-Amino Acids (e.g., 5-aminovaleric acid)Hypothesized and shown to activate ω-amino acids with longer carbon chains for lactam synthesis. researchgate.net
3-Aminobutyrate (B1260719)A related β-valinyl-CoA ligase (BvaA) showed minor activity towards 3-aminobutyrate and β-alanine. nih.gov

Beta-alanine + Acyl-CoA ⇌ this compound + Carboxylate

While detailed kinetic studies specifically characterizing the Beta-Alanine CoA Transferase (Act) are limited in published literature, the properties of the product, this compound, have been inferred from the characterization of the subsequent enzyme in the pathway, this compound:ammonia (B1221849) lyase (Acl). The lyase enzyme facilitates the deamination of this compound. nih.gov

Studies on the purified this compound:ammonia lyase 2 from C. propionicum have provided kinetic parameters for the reverse reaction, which utilizes this compound as a substrate. This provides indirect biochemical characterization relevant to the product of the activation reaction.

Table 2: Kinetic Parameters for the Consumption of this compound by this compound:Ammonia Lyase
ParameterValueEnzymeOrganismSource
Km for this compound210 ± 30 µMThis compound:ammonia lyase 2Clostridium propionicum nih.gov

This Michaelis constant (Km) indicates the concentration of this compound at which the subsequent enzyme in the pathway operates at half its maximum velocity, reflecting the affinity of the lyase for the activated beta-alanine.

Degradation and Catabolism of Beta Alanyl Coa

Beta-Alanyl-CoA Ammonia-Lyase (βCal) Pathway

The principal route for this compound catabolism is through the action of this compound ammonia-lyase (EC 4.3.1.6). wikipedia.org This enzyme is a key player in the fermentation of beta-alanine (B559535), particularly in organisms like Clostridium propionicum. nih.gov

This compound ammonia-lyase (βCal) catalyzes the reversible elimination of an ammonia (B1221849) molecule from this compound. nih.gov This deamination reaction results in the formation of a carbon-carbon double bond, yielding acryloyl-CoA and ammonia as the products. ontosight.aiebi.ac.uk The reaction can be summarized as:

β-alanyl-CoA ⇌ Acryloyl-CoA + NH₃ wikipedia.orgcreative-enzymes.com

The enzyme belongs to the "hot dog fold" protein superfamily. nih.gov The proposed catalytic mechanism involves a syn-elimination reaction. nih.gov This process is facilitated within the enzyme's active site, which is formed at the interface of a homodimer. nih.gov

In Clostridium propionicum, two distinct isoforms of this compound ammonia-lyase have been identified, designated Acl1 and Acl2. nih.govgoogleapis.com These isoforms are encoded by two separate but nearly identical genes, acl1 and acl2. nih.govresearchgate.net The protein products of these genes differ by only six amino acid substitutions. nih.gov

Despite their high degree of similarity, they serve different physiological roles. Acl1 is responsible for a low, basal level of lyase activity. nih.govresearchgate.net In contrast, Acl2 is highly induced when C. propionicum is grown on beta-alanine as the carbon and energy source. nih.gov This induction can be as much as 300-fold, leading to Acl2 constituting up to 30% of the soluble protein in the cell. nih.gov While both are this compound ammonia lyases, in other organisms like filamentous fungi, acl1 and acl2 genes can encode two different subunits that form ATP citrate (B86180) lyase (ACL), an enzyme involved in producing cytosolic acetyl-CoA. nih.govresearchgate.net

The kinetic properties of this compound ammonia-lyase have been characterized, particularly for the Acl2 isoform from C. propionicum and an isoform from Stigmatella aurantiaca. The enzyme demonstrates a high affinity for its substrates. For the reverse reaction (amination of acryloyl-CoA), the apparent Michaelis constant (Kₘ) for acryloyl-CoA is approximately 23 µM. nih.gov The Kₘ for ammonia is significantly higher, around 70 mM. nih.gov For the forward reaction (deamination), the Kₘ for this compound is about 210 µM. nih.gov The enzyme from S. aurantiaca shows a Kₘ of 70 µM for this compound. d-nb.info

The enzyme exhibits high catalytic efficiency, particularly in the direction of ammonia addition to acryloyl-CoA, with a kcat/Kₘ value calculated at 10⁷ M⁻¹s⁻¹. nih.gov The forward reaction (elimination of ammonia) is subject to product inhibition and is inhibited by about 70% in the presence of 100 mM ammonium (B1175870) chloride. nih.gov The enzyme also shows activity towards other substrates, such as crotonyl-CoA and methacryloyl-CoA, indicating a degree of substrate promiscuity. polimi.it

Kinetic Parameters of this compound Ammonia-Lyase
Enzyme SourceSubstrateApparent Kₘ (µM)kcat/Kₘ (M⁻¹s⁻¹)Notes
Clostridium propionicum (Acl2)Acryloyl-CoA23 ± 41 x 10⁷Reverse reaction (amination)
Ammonia70,000 ± 5,0004 x 10³Measured at 150 µM acryloyl-CoA
This compound210 ± 30N/AForward reaction (deamination)
Stigmatella aurantiacaThis compound70N/AForward reaction (deamination)

Acryloyl-CoA is a highly reactive and toxic intermediate. frontiersin.orgnih.gov Its accumulation within the cell can be detrimental. nih.govresearchgate.net The high level of expression of this compound ammonia-lyase (specifically Acl2) in organisms like C. propionicum when grown on beta-alanine is thought to be a mechanism for mitigating this toxicity. nih.gov The cellular concentration of the enzyme can be about 100 times higher than what is needed to support the organism's growth rate. nih.gov This abundance suggests that the enzyme's role extends beyond simple catalysis to include the binding and sequestration of acryloyl-CoA, thereby keeping the concentration of the free, toxic form of the molecule at a very low and manageable level. nih.gov This detoxification role is crucial for the survival of organisms that produce acryloyl-CoA as a metabolic intermediate. frontiersin.orgnih.gov

Other Beta-Alanine Degradation Routes Impacting this compound Metabolism

While the this compound ammonia-lyase pathway is a direct route for the catabolism of this compound, other degradation pathways that act on beta-alanine itself can indirectly influence the amount of substrate available for conversion into this compound.

Beta-alanine can be catabolized through transamination reactions, which divert it from the pathway leading to this compound. wikipedia.org These reactions are catalyzed by several aminotransferases.

Key enzymes in this process include:

4-aminobutyrate aminotransferase (GABA-T) : Also known as GABA transaminase (EC 2.6.1.19), this mitochondrial enzyme can efficiently transaminate beta-alanine. nih.govgenecards.orgebi.ac.uk The reaction involves the transfer of the amino group from beta-alanine to an alpha-keto acid, such as alpha-ketoglutarate, producing malonate semialdehyde and glutamate (B1630785). nih.govnih.gov

Alanine-glyoxylate aminotransferase 2 (AGXT2) : This enzyme (EC 2.6.1.44), also known as beta-alanine-pyruvate transaminase, is another key player in beta-alanine degradation. nih.govfrontiersin.org It catalyzes the transamination of beta-alanine with pyruvate (B1213749) to yield malonate-semialdehyde and L-alanine. wikipedia.orgnih.gov

By converting beta-alanine to malonate semialdehyde, these transamination pathways reduce the intracellular pool of beta-alanine available for activation to this compound. nih.gov This effectively modulates the flux through the this compound ammonia-lyase pathway. The activity of these transaminases is particularly high in the liver and kidneys. nih.gov

Conversion to Malonate Semialdehyde and Subsequent Metabolism to Acetyl-CoA

The catabolism of this compound can proceed through its conversion to malonate semialdehyde, which is then further metabolized to acetyl-CoA, a central intermediate in cellular metabolism. This pathway allows the carbon skeleton of beta-alanine to be utilized for energy production via the citric acid cycle or for fatty acid biosynthesis. wikipedia.orgontosight.airesearchgate.net The process involves a sequence of enzymatic reactions, starting with the transamination of β-alanine (derived from the hydrolysis of this compound) followed by the oxidative decarboxylation of the resulting malonate semialdehyde. nih.govasm.org

Research has elucidated this pathway in various organisms, including bacteria and mammals. nih.govasm.org In bacteria such as Bacillus megaterium, this pathway is particularly important for utilizing pyrimidines as a carbon and energy source, where β-alanine is a key intermediate. asm.org

Enzymatic Conversion to Malonate Semialdehyde

The initial step in this specific catabolic route is the conversion of β-alanine to malonate semialdehyde. ontosight.ai This reaction is a transamination, catalyzed by a β-alanine aminotransferase. ontosight.ai The enzyme facilitates the transfer of the amino group from β-alanine to an α-keto acid acceptor. Common amino acceptors include α-ketoglutarate or pyruvate. wikipedia.orgnih.gov

When α-ketoglutarate is the acceptor, the products are malonate semialdehyde and L-glutamate. nih.gov

When pyruvate is the acceptor, the products are malonate semialdehyde and L-alanine. wikipedia.orgasm.org

Detailed research in Bacillus megaterium has characterized a specific β-alanine:pyruvate aminotransferase, named PydD2, which efficiently catalyzes this conversion. asm.org

Metabolism of Malonate Semialdehyde to Acetyl-CoA

The malonate semialdehyde generated in the previous step undergoes oxidative decarboxylation to form acetyl-CoA. nih.gov This crucial conversion is catalyzed by the enzyme malonate-semialdehyde dehydrogenase (acetylating), also referred to as MSDH. asm.orgontosight.ai This enzyme is dependent on Nicotinamide Adenine Dinucleotide (NAD+) as a cofactor and requires the presence of Coenzyme A (CoA). asm.orgontosight.ai

The reaction catalyzed by malonate-semialdehyde dehydrogenase results in the formation of acetyl-CoA, with the release of carbon dioxide (or bicarbonate) and the reduction of NAD+ to NADH. ontosight.aiuniprot.org This step effectively channels the carbon atoms from β-alanine into the central metabolic machinery of the cell. researchgate.netasm.org Studies on microorganisms have been pivotal in understanding this enzyme's function, highlighting its role in the degradation of various compounds, not just β-alanine. asm.orgontosight.ai

Detailed Research Findings

The table below summarizes the key enzymatic steps and the associated enzymes involved in the conversion of β-alanine to acetyl-CoA.

Interactive Data Table: Pathway from β-Alanine to Acetyl-CoA

Step Substrate(s) Enzyme Product(s) Organism Example
1 β-Alanine + Pyruvate β-Alanine:Pyruvate Aminotransferase (PydD2) Malonate Semialdehyde + L-Alanine Bacillus megaterium asm.org
1 β-Alanine + α-Ketoglutarate β-Alanine Aminotransferase Malonate Semialdehyde + L-Glutamate General Pathway ontosight.ainih.gov

| 2 | Malonate Semialdehyde + NAD+ + CoA | Malonate-Semialdehyde Dehydrogenase (MSDH) | Acetyl-CoA + NADH + H+ + CO2/Bicarbonate | Bacillus megaterium, Shouchella clausii asm.orguniprot.org |

Regulation of Beta Alanyl Coa Metabolism

Metabolic Control and Flux Regulation in CoA Biosynthesis

The biosynthesis of Coenzyme A (CoA), for which beta-alanyl-CoA is a key intermediate, is a tightly controlled process. The flux through this pathway is primarily regulated by feedback inhibition, ensuring that the production of CoA and its derivatives matches the cell's metabolic demands. asm.orgportlandpress.com

A primary point of regulation is the enzyme pantothenate kinase (PanK), which catalyzes the first committed step in CoA biosynthesis. portlandpress.comnih.gov PanK activity is allosterically inhibited by CoA and its thioesters, such as acetyl-CoA. portlandpress.commdpi.com This feedback mechanism acts as a sensor for the cellular CoA status, downregulating the pathway when CoA levels are sufficient. The stringency of this control is highlighted by the observation that even a significant overexpression of PanK results in only a modest increase in the steady-state levels of CoA. portlandpress.com

In addition to feedback inhibition, the flux through the CoA biosynthetic pathway can be influenced by the availability of precursors and the activity of downstream enzymes. For instance, in some organisms, enzymes like phosphopantetheine adenylyltransferase (PPAT) and ketopantoate hydroxymethyltransferase (KPHMT) are also subject to moderate inhibition by CoA. asm.org The concept of metabolic flux control is also evident in engineered systems. For example, in Saccharomyces cerevisiae, dynamic modulation of the pathway flux around malonyl-CoA, a related CoA thioester, has been achieved by controlling the expression of enzymes that compete for this intermediate. researchgate.netacs.org This hierarchical control system allows for the redirection of metabolic flux towards the production of specific compounds derived from malonyl-CoA. researchgate.net

Interplay with Coenzyme A and Pantothenate Homeostasis

The metabolism of this compound is intrinsically linked to the homeostasis of Coenzyme A and its precursor, pantothenate (Vitamin B5). nih.govresearchgate.net CoA is a vital cofactor involved in a vast number of metabolic reactions, including the Krebs cycle and fatty acid metabolism. rug.nl Therefore, maintaining appropriate intracellular CoA levels is critical for cellular function.

The availability of pantothenate, an essential nutrient for animals, directly influences the synthesis of CoA. portlandpress.com Pantothenate is taken up by cells and converted to 4'-phosphopantetheine, which is then used for CoA synthesis. nih.gov Interestingly, some bacteria, even when supplied with external pantothenate, first degrade it to pantoate and β-alanine before re-synthesizing it into the CoA pathway. nih.gov This suggests a preference for utilizing β-alanine in CoA synthesis. nih.gov

The interplay between this compound, CoA, and pantothenate is a dynamic process. The cellular concentration of CoA is buffered by a self-adjusting biochemical feedback mechanism that governs PanK activity. portlandpress.com When CoA levels are low, PanK activity increases, leading to greater pantothenate utilization and subsequent CoA synthesis. Conversely, high levels of CoA and its thioesters inhibit PanK, thus conserving pantothenate. portlandpress.com This regulatory loop ensures a stable supply of CoA to meet the cell's metabolic needs without excessive production. portlandpress.comnih.gov

Transcriptional and Post-Transcriptional Regulation of Related Enzymes

The expression of enzymes involved in the this compound metabolic network is subject to both transcriptional and post-transcriptional regulation, allowing cells to adapt to various physiological and environmental conditions. researchgate.net

Transcriptional Regulation: The transcription of genes encoding enzymes in the CoA biosynthetic pathway can be influenced by various factors. For example, in mammals, the expression of the Pank1 gene can be altered by nutritional conditions, such as fasting, through the action of transcription factors like PPARα. rug.nl In response to low levels of free CoA, cells can initiate adaptive changes in gene expression, such as upregulating pyruvate (B1213749) dehydrogenase kinase 4 to limit the entry of acetyl-CoA into the TCA cycle and downregulating fatty acid synthase to reduce the consumption of CoA. portlandpress.com

Studies in various organisms have revealed specific transcriptional responses. In Escherichia coli, the expression of genes involved in coenzyme biosynthesis remains active even when the corresponding vitamins are supplied externally. nih.gov In the context of inflammation, the expression of key enzymes in metabolic pathways, including those related to beta-alanine (B559535), can be modulated. nih.gov For instance, in RAW264.7 cells stimulated with LPS, β-alanine metabolism was identified as a significantly affected pathway, with differential expression of genes such as Upb1, Carns1, and Abat. mdpi.com

Post-Transcriptional and Post-Translational Regulation: Beyond the level of transcription, the activity of enzymes in the this compound pathway is also controlled post-transcriptionally and post-translationally. Metabolites can act as allosteric regulators, directly influencing enzyme activity. mdpi.com For example, acetyl-CoA is a potent allosteric inhibitor of all four mammalian PanK isoforms. mdpi.com

Post-translational modifications of enzymes also play a crucial role in regulating metabolic pathways. nih.gov While specific details on the post-transcriptional regulation of all enzymes in the this compound pathway are still being elucidated, it is a recognized mechanism for controlling metabolic flux. nih.govoup.com The assembly of CoA biosynthetic enzymes into a complex in mammalian cells is another layer of regulation that is strongly influenced by cellular stress and signaling pathways. mdpi.com

Response to Precursor Availability (e.g., Beta-Alanine, Pantothenate)

The synthesis of this compound and the subsequent production of Coenzyme A are highly responsive to the availability of their precursors, primarily beta-alanine and pantothenate. researchgate.netnih.gov

In organisms that can synthesize beta-alanine, its production is a key regulatory point. In plants, the synthesis of β-alanine can be influenced by the availability of other amino acids like isoleucine and valine, which can be degraded to propionyl-CoA, a precursor for β-alanine. nih.govresearchgate.net

The availability of external beta-alanine directly impacts CoA levels. In an E. coli beta-alanine auxotroph, the intracellular CoA content increases with rising external beta-alanine concentrations, reaching a maximum at a specific concentration. nih.gov Further increases in beta-alanine lead to the excretion of pantothenate, indicating that beta-alanine supply is no longer the limiting factor. nih.gov Similarly, wild-type E. coli also excrete pantothenate, suggesting that the supply of beta-alanine is not rate-limiting for CoA biosynthesis under normal conditions. nih.gov This points to pantothenate kinase as the primary regulatory step. nih.govnih.gov

The uptake and utilization of pantothenate are also critical. In bacteria, even when pantothenate is available, it may be first broken down into β-alanine and pantoate before being used for CoA synthesis. nih.gov This suggests a controlled mechanism for incorporating precursors into the biosynthetic pathway. Studies in Acinetobacter baylyi have shown that even with a significant deficiency in β-alanine and pantothenate, the organism can maintain normal growth by utilizing an alternative metabolic pathway to produce β-alanine. nih.gov This highlights the metabolic plasticity of organisms in response to precursor limitations.

In skeletal muscle, supplementation with beta-alanine leads to an increase in muscle carnosine content, which is synthesized from beta-alanine and histidine. nih.gov This is accompanied by an increased expression of enzymes involved in both the synthesis (carnosine synthase) and degradation (beta-alanine transaminase) of beta-alanine, indicating that the muscle adapts to utilize the excess beta-alanine. nih.gov

Academic Research Methodologies and Techniques for Beta Alanyl Coa Studies

Metabolomic Profiling for Beta-Alanyl-CoA and Associated Metabolites

Metabolomic profiling is a cornerstone technique for identifying and quantifying this compound and its related metabolites within a biological system. This approach provides a snapshot of the metabolic state of an organism under specific conditions. In the context of this compound research, metabolomics has been instrumental in discovering alternative biosynthetic pathways. For instance, in Acinetobacter baylyi ADP1, metabolomic analyses identified 1,3-diaminopropane (B46017) and 3-aminopropanal (B1211446) as intermediates in a novel pathway for β-alanine synthesis, the precursor to this compound. nih.gov

This powerful technique allows for the comprehensive analysis of metabolites produced and released into the extracellular environment. researchgate.net By comparing the metabolic profiles of wild-type and mutant strains, researchers can pinpoint changes in metabolite concentrations, revealing the functional roles of specific genes and enzymes. For example, a dramatic decrease in β-alanine and pantothenate levels was observed in a ΔpanD mutant of A. baylyi, confirming the central role of the panD gene in the canonical β-alanine synthesis pathway. nih.gov The data from these analyses are often used to understand the impact of genetic or environmental changes on the metabolic network. researchgate.net

Genetic Manipulation and Gene Knockout Studies (e.g., PanD mutants)

Genetic manipulation, particularly the creation of gene knockout mutants, is a fundamental strategy to understand the function of genes involved in this compound metabolism. The panD gene, which encodes L-aspartate decarboxylase, is a frequent target for these studies as it is involved in the primary pathway for β-alanine synthesis in many bacteria. nih.govnih.gov

Creating a functional deletion of the panD gene results in β-alanine auxotrophy, meaning the organism cannot synthesize this essential precursor and requires it to be supplied externally for growth. google.com Such mutants are invaluable tools for several reasons:

Pathway Elucidation: The inability of a ΔpanD mutant to grow without β-alanine supplementation confirms the essentiality of the PanD-catalyzed reaction. nih.gov

Discovery of Alternative Pathways: Surprisingly, some organisms with a deleted panD gene, like Acinetobacter baylyi ADP1, can still grow, suggesting the presence of alternative, or "promiscuous," metabolic routes for β-alanine synthesis. nih.gov

Complementation Assays: These mutants can be used to test the function of genes from other organisms. If expressing a foreign gene in a ΔpanD mutant restores its ability to grow without β-alanine, it indicates that the foreign gene product can fulfill the same function. asm.org For example, the MJ0050 gene from Methanocaldococcus jannaschii was shown to complement an E. coli ΔpanD mutant, demonstrating its role in β-alanine biosynthesis. asm.org

These genetic studies provide direct evidence for the in vivo function of genes and are crucial for validating hypotheses generated from metabolomic or enzymatic data.

Enzymatic Assays and In Vitro Pathway Reconstitution

Enzymatic assays are critical for characterizing the individual enzymes involved in the this compound pathway. These assays measure the activity of a specific enzyme by monitoring the consumption of its substrate or the formation of its product under controlled in vitro conditions. For example, the activity of β-alanyl-CoA:ammonia (B1221849) lyase can be measured by observing the decrease in absorbance at 259 nm, which corresponds to the conversion of acryloyl-CoA. researchgate.net

In vitro pathway reconstitution takes this a step further by combining multiple purified enzymes to recreate a segment of a metabolic pathway in a test tube. This powerful technique allows researchers to:

Validate Pathway Function: By providing the initial substrate and observing the formation of the final product, researchers can confirm that the chosen set of enzymes can indeed carry out the proposed series of reactions. cirad.fr

Study Enzyme Kinetics: The controlled environment of an in vitro system is ideal for detailed kinetic studies of individual enzymes, such as determining their Michaelis-Menten constants (Km) and turnover numbers (kcat). For instance, the β-alanyl-CoA:ammonia lyase from Stigmatella aurantiaca was found to have a Km for β-alanyl-CoA of 70 μM. nih.gov

These in vitro approaches provide a detailed understanding of the biochemical capabilities of the enzymes involved in this compound metabolism, complementing the insights gained from in vivo studies.

Advanced Spectrometric Approaches (e.g., LC-MS/MS) for Intermediates and Flux Analysis

Advanced spectrometric techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the sensitive and specific detection and quantification of this compound and other metabolic intermediates. LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. psu.edumdpi.com

This methodology is crucial for:

Identifying and Quantifying Low-Abundance Metabolites: Many intermediates in metabolic pathways, including acyl-CoAs, are present at very low concentrations in the cell. LC-MS/MS provides the necessary sensitivity to detect these molecules. mdpi.com

Metabolite Profiling: It allows for the simultaneous measurement of a wide range of metabolites in a single sample, providing a comprehensive view of the metabolic state. nih.gov

Flux Analysis: When combined with isotopic labeling, LC-MS/MS can be used to trace the flow of atoms through a metabolic pathway, providing quantitative data on metabolic fluxes.

For example, LC-MS/MS was used to detect the formation of this compound in an in vitro reaction. google.com It was also employed in the metabolomic analysis of Acinetobacter baylyi to identify and quantify β-alanine and pantothenate, revealing significant deficiencies in the ΔpanD mutant. nih.gov

Isotopic Labeling Studies for Pathway Elucidation and Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms through a pathway. In these experiments, cells are fed a substrate that has been enriched with a stable isotope, such as ¹³C or ¹⁵N. By tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify the flux through them.

Key applications in the study of this compound include:

Pathway Validation: By feeding cells ¹³C-labeled alpha-alanine and detecting the presence of ¹³C-labeled beta-alanine (B559535), researchers can confirm the activity of an alanine (B10760859) 2,3-aminomutase. google.com

Source Determination: Isotopic labeling can be used to determine the origin of specific atoms in a molecule. For instance, by incubating cell extracts with acryloyl-CoA and ¹⁵NH₄⁺, it was determined that the amino group of the resulting β-alanine did not come from ammonia, as no ¹⁵N incorporation was observed. nih.gov

Flux Analysis: The rate of isotope incorporation can be used to calculate the rate of metabolic reactions, providing a quantitative measure of metabolic flux.

Isotopic dilution analysis, where a known amount of a labeled internal standard is added to a sample, allows for the precise quantification of the corresponding unlabeled metabolite. This method was used to measure the amount of β-alanine in cell extracts of Methanocaldococcus jannaschii. nih.gov

Heterologous Expression and Site-Directed Mutagenesis for Enzyme Engineering

Heterologous expression involves introducing a gene from one organism into another, typically a well-characterized host like Escherichia coli or Bacillus subtilis. frontiersin.orgnih.gov This technique is widely used to:

Produce Large Quantities of Enzymes: Host organisms can be engineered to overexpress a specific enzyme, facilitating its purification and characterization. frontiersin.org

Functional Characterization: Expressing a gene of unknown function in a host organism can help to elucidate its role, particularly if it complements a known mutation.

Pathway Engineering: Entire metabolic pathways can be constructed in a host organism by heterologously expressing all the necessary enzymes. frontiersin.org

Site-directed mutagenesis is a technique used to make specific, targeted changes to the DNA sequence of a gene. This results in corresponding changes to the amino acid sequence of the encoded protein, allowing researchers to:

Probe Structure-Function Relationships: By changing specific amino acids, researchers can investigate their importance for enzyme activity, stability, and substrate specificity. mdpi.com

Improve Enzyme Properties: Site-directed mutagenesis can be used to engineer enzymes with enhanced catalytic efficiency, thermal stability, or other desirable properties. frontiersin.orgfrontiersin.org For example, an E56S mutant of the panD gene from B. subtilis showed improved enzyme activity. frontiersin.org

Together, these techniques are powerful tools for both fundamental research into enzyme mechanisms and applied research aimed at developing improved biocatalysts for the production of valuable chemicals.

Whole-Cell and Cell-Free System Analysis for Pathway Validation

Whole-cell and cell-free systems are complementary approaches for validating and optimizing metabolic pathways.

Whole-cell systems utilize living microorganisms, either wild-type or genetically engineered, as biocatalysts. nih.govfrontiersin.org This approach offers several advantages:

In Vivo Context: It allows for the study of a metabolic pathway within its natural cellular environment, including all the complexities of cellular regulation and cofactor regeneration.

Industrial Production: Engineered microorganisms can be used for the large-scale production of desired chemicals. For example, engineered E. coli strains have been developed for the production of β-alanine. frontiersin.org

However, whole-cell systems can also have limitations, such as the presence of competing metabolic pathways and the potential for product toxicity to the host cell. nih.govfrontiersin.org

Cell-free systems , in contrast, utilize cell extracts or a reconstituted mixture of purified enzymes to carry out biochemical reactions in vitro. nih.govmdpi.com This approach offers:

Open Environment: The absence of a cell wall allows for direct access to the reaction mixture, facilitating the addition of substrates and the removal of products. nih.gov

Reduced Complexity: By removing the cellular context, researchers can study a pathway in isolation, avoiding interference from other cellular processes. nih.gov

Prototyping and Optimization: Cell-free systems are ideal for rapidly testing and optimizing new metabolic pathways before implementing them in a whole-cell system. nih.gov

Both whole-cell and cell-free systems have been used in the study of this compound and related pathways. For example, whole-cell catalysis has been used to synthesize β-alanine from various substrates, while cell-free systems have been used to reconstitute and validate the pathway for its conversion to other products. google.comfrontiersin.org

Emerging Research Areas and Applications of Beta Alanyl Coa in Synthetic Biology

Metabolic Engineering for Novel Compound Biosynthesis via Beta-Alanyl-CoA Intermediates

Metabolic engineering has successfully harnessed this compound as a central building block for producing a range of chemicals. By introducing and optimizing specific enzymatic pathways in microbial hosts, scientists can channel metabolic flux towards the synthesis of desired products via this compound.

A significant application of this compound in metabolic engineering is its role as a direct precursor to acryloyl-CoA, a highly reactive and valuable chemical intermediate. The conversion is catalyzed by the enzyme this compound:ammonia (B1221849) lyase, which eliminates ammonia from this compound. d-nb.inforesearchgate.net This reaction is a cornerstone of engineered pathways for producing acrylic acid and its derivatives.

For instance, a synthetic pathway for acrylic acid production was constructed in Escherichia coli. researchgate.net This pathway starts from the central metabolite fumarate (B1241708) and proceeds through an upper module that forms β-alanine, and a lower module that converts β-alanine into acrylic acid. In the lower module, β-alanine CoA transferase first activates β-alanine to this compound, which is then deaminated by this compound:ammonia lyase to form acryloyl-CoA. researchgate.net A final thioesterase step releases the final product, acrylic acid. This engineered strain achieved a titer of 237 mg/L of acrylic acid under fed-batch conditions. researchgate.net

Table 1: Key Enzymes in Engineered Acryloyl-CoA Production Pathway

Enzyme Function Source Organism (Example)
β-alanine CoA transferase Converts β-alanine to this compound Clostridium propionicum
β-alanyl-CoA:ammonia lyase Converts this compound to acryloyl-CoA Clostridium propionicum

This compound is also instrumental in novel biosynthetic routes for lactams, which are cyclic amides and important precursors for polymers like nylons. A versatile and efficient two-step pathway has been developed that uses ω-amino acids as precursors. researchgate.net

The core of this pathway involves the activation of an ω-amino acid to its corresponding ω-aminoacyl-CoA thioester, a reaction catalyzed by a CoA transferase. The β-alanine CoA transferase (Act) from Clostridium propionicum has proven effective for this step. researchgate.net Following this enzymatic activation, the resulting ω-aminoacyl-CoA undergoes spontaneous intramolecular cyclization to form the corresponding lactam. This strategy has been successfully applied to produce a range of lactams by varying the initial ω-amino acid substrate. When validated in E. coli, this engineered pathway demonstrated high efficiency. researchgate.net

Table 2: Lactam Synthesis via Engineered ω-Aminoacyl-CoA Pathway

Precursor ω-Amino Acid Intermediate Product Lactam
4-aminobutyrate 4-aminobutyryl-CoA Butyrolactam (2-pyrrolidinone)
5-aminovalerate 5-aminovaleryl-CoA Valerolactam

Synthetic Carbon Dioxide Fixation Cycles Involving this compound Intermediates (e.g., HOPAC Cycle)

Beyond chemical synthesis, this compound is a key component in the design of novel, synthetic carbon dioxide (CO₂) fixation pathways. The HydrOxyPropionyl-CoA/Acrylyl-CoA (HOPAC) cycle is a prime example of a new-to-nature CO₂-fixation pathway designed to be more energetically efficient than natural cycles. nih.govresearchgate.net The HOPAC cycle was realized in vitro and combines enzymes from six different organisms to convert CO₂ into glyoxylate. nih.govresearchgate.net

The cycle features a reductive part that converts malonyl-CoA to (2S)-methylmalonyl-CoA, for which two alternative routes were explored: a 3-hydroxypropionate (B73278) (3HP) route and a β-alanine route. nih.govmpg.de The β-alanine route proceeds through the following steps:

Malonic semialdehyde is transaminated to form β-alanine.

β-alanine is ligated to Coenzyme A by a β-alanine CoA-transferase, yielding this compound. nih.gov

this compound is deaminated by β-alanyl-CoA:ammonia lyase to produce acryloyl-CoA. nih.govresearchgate.net

Acryloyl-CoA is then reductively carboxylated to (2S)-methylmalonyl-CoA, completing this segment of the cycle. mpg.de

While functional, the β-alanine route was found to be less practical for in vitro realization compared to the 3HP route due to a lack of highly specific enzymes, particularly for the β-alanyl-CoA synthesis step. mpg.de Nonetheless, its design showcases the versatility of this compound as an intermediate in complex synthetic metabolic networks.

Elucidating Promiscuous Enzyme Activities for Biotechnological Innovation

The discovery and characterization of promiscuous enzyme activities—the ability of an enzyme to catalyze secondary reactions in addition to its primary physiological one—is a powerful tool for biotechnological innovation. Research into this compound pathways has revealed such activities, opening new avenues for pathway engineering.

Furthermore, studies on β-alanine biosynthesis, the direct precursor to this compound, have shown that entire novel pathways can arise from the collective action of promiscuous enzymes. In the bacterium Acinetobacter baylyi, a strain lacking the canonical gene for β-alanine synthesis (panD) was still able to produce it. nih.gov This alternative pathway was found to proceed through 1,3-diaminopropane (B46017) and 3-aminopropanal (B1211446), relying on the promiscuous activities of enzymes like 2,4-diaminobutyrate aminotransferase and decarboxylase. nih.gov Understanding these non-canonical reactions is crucial, as they can be exploited to create robust synthetic organisms or to engineer novel metabolic routes that rely on the formation of this compound.

Comparative Genomics and Evolutionary Studies of this compound Pathways Across Organisms

Comparative genomics provides insights into the distribution and evolution of metabolic pathways across the domains of life. Studies on the biosynthesis of β-alanine, the precursor to this compound, reveal a diverse and mosaic-like evolutionary history. biorxiv.org Several distinct pathways for β-alanine synthesis are known, and their presence varies significantly among organisms. asm.orgresearchgate.net

The known routes to β-alanine include:

Decarboxylation of L-aspartate: Common in many bacteria like E. coli, catalyzed by L-aspartate decarboxylase (panD). asm.orgbiorxiv.org

Uracil (B121893) Degradation: A three-step pathway that converts uracil to β-alanine, found in some bacteria and eukaryotes. biorxiv.org

Polyamine Oxidation: Involves the cleavage of spermine (B22157). asm.org

Propionate (B1217596) Pathway: Proceeds via propionyl-CoA and acryloyl-CoA. nih.gov

Transamination of Malonate Semialdehyde: Another route found in various organisms. asm.org

Comparative genomic analyses have shown that orthologs for these pathway enzymes are patchily distributed across bacteria, archaea, and eukaryotes, with many organisms missing one or more enzymes from a given pathway. biorxiv.org For example, many archaea lack the typical bacterial panD gene and instead use a promiscuous glutamate (B1630785) decarboxylase to produce β-alanine from aspartate. asm.org This evolutionary diversity highlights that the metabolic context for this compound synthesis is highly variable. Understanding this evolutionary landscape helps researchers select appropriate enzymes and host organisms for metabolic engineering projects. nih.gov

Future Directions in this compound Research and Metabolic Systems Biology

Research into this compound continues to open up new possibilities in synthetic and systems biology. Future efforts are likely to focus on several key areas:

In Vivo Implementation of Synthetic Cycles: A major goal is to move synthetic pathways like the HOPAC cycle from in vitro systems into living organisms. mpg.de This would create autotrophic microbes capable of converting CO₂ into valuable chemicals, with this compound serving as a key intracellular intermediate.

Pathway Optimization and Precursor Supply: Enhancing the production of chemicals derived from this compound will require balancing the expression of pathway enzymes and improving the supply of the precursor, β-alanine. frontiersin.org This involves extensive metabolic engineering of host strains to channel carbon flux efficiently and developing genetic tools to create strains tolerant to high product concentrations. frontiersin.org

Discovery of Novel Enzymes: Continued exploration of microbial genomes and metagenomes will likely uncover new enzymes with improved or novel activities related to this compound metabolism. This could lead to more efficient or entirely new biosynthetic pathways.

Systems Biology Approaches: Integrating transcriptomic, proteomic, and metabolomic data will provide a more comprehensive understanding of how engineered this compound pathways affect host cell physiology. This systems-level view is essential for identifying metabolic bottlenecks, unintended cross-talk with native metabolism, and strategies for rational strain improvement.

Q & A

Q. How is beta-Alanyl-CoA experimentally identified and distinguished from structurally similar acyl-CoA derivatives?

  • Methodological Answer : this compound can be differentiated using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to separate isomers. For example, extracted ion chromatograms (EIC) at m/z 345.1844 (common to glutaryl-CoA and other derivatives) require optimized mobile phases and column chemistry to resolve overlapping peaks . Tandem MS/MS fragmentation patterns (e.g., characteristic neutral losses of 507 Da for CoA moieties) and comparison with synthetic standards are critical for unambiguous identification.

Q. What are the standard protocols for synthesizing this compound in vitro?

  • Methodological Answer : this compound is typically enzymatically synthesized using this compound ammonia-lyase (EC 4.3.1.6) or chemical methods. For enzymatic synthesis:

Purify recombinant enzyme (e.g., expressed in E. coli) via affinity chromatography.

Optimize reaction conditions (pH 7.5–8.0, 37°C) with substrates beta-alanine and coenzyme A (CoASH) in the presence of ATP and Mg²⁺.

Monitor reaction progress via UV-Vis spectroscopy (260 nm for CoA absorbance) and validate via LC-MS .

Q. Which analytical techniques are most reliable for quantifying this compound in cellular extracts?

  • Methodological Answer : Quantification requires sensitive techniques like ultra-performance liquid chromatography (UPLC) with triple-quadrupole MS in multiple reaction monitoring (MRM) mode. Key steps:

Stabilize samples with acid precipitation (e.g., 0.1% formic acid) to inhibit enzymatic degradation.

Use stable isotope-labeled internal standards (e.g., d2-beta-Alanyl-CoA) to correct for matrix effects.

Validate linearity (1–1000 nM range) and precision (CV <15%) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in pantothenate biosynthesis pathways be resolved?

  • Methodological Answer : Discrepancies often arise from species-specific enzyme kinetics or compartmentalization differences. To address this:

Perform comparative metabolomics across model organisms (e.g., S. cerevisiae vs. mammalian cells) using isotopically labeled tracers (¹³C-beta-alanine).

Conduct siRNA knockdowns of candidate enzymes (e.g., this compound synthetase) and measure pantothenate levels via LC-MS/MS.

Validate findings against existing databases (UniProtKB/Swiss-Prot) for enzyme annotations .

Q. What experimental designs are optimal for studying this compound’s interaction with this compound ammonia-lyase (EC 4.3.1.6)?

  • Methodological Answer : Use stopped-flow kinetics and X-ray crystallography to elucidate binding mechanisms:

Express and purify the enzyme with a His-tag for immobilization on SPR chips.

Measure real-time binding kinetics (kₐₙ, Kₘ) under varying substrate concentrations.

Co-crystallize this compound with the enzyme and solve the structure via cryo-EM or X-ray diffraction (2.0–3.0 Å resolution).
Cross-reference structural data with BRENDA or ENZYME databases to confirm active-site residues .

Q. How can researchers ensure data integrity (ALCOA principles) when analyzing this compound in longitudinal studies?

  • Methodological Answer : Implement ALCOA (Attributable, Legible, Contemporaneous, Original, Accurate) guidelines:

Use electronic lab notebooks (ELNs) with audit trails to log raw LC-MS/MS data.

Validate instruments daily with NIST-traceable standards.

Perform blind re-analysis of 10% of samples to detect batch effects.

Archive chromatograms and spectra in FAIR-compliant repositories (e.g., MetaboLights) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for interpreting this compound’s metabolic flux data?

  • Methodological Answer : Use constraint-based modeling (e.g., Flux Balance Analysis) with software like COBRA Toolbox:

Integrate isotopic labeling data (¹³C-MFA) to map fluxes in central carbon metabolism.

Apply Monte Carlo simulations to estimate confidence intervals for flux distributions.

Validate models against gene essentiality data from CRISPR screens .

Q. How should contradictory results in this compound’s stability under varying pH conditions be addressed?

  • Methodological Answer : Design a systematic stability study:

Prepare buffered solutions (pH 4.0–9.0) and incubate this compound at 37°C.

Sample at intervals (0, 1, 6, 24 hrs) and quantify degradation products via UPLC-MS.

Apply Arrhenius kinetics to predict shelf-life and compare with literature using meta-analysis tools (e.g., RevMan) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Alanyl-CoA
Reactant of Route 2
Reactant of Route 2
beta-Alanyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.